molecular formula C7H14BrNO2 B583617 N-t-Boc-2-bromoethylamine-d4 CAS No. 1250986-06-1

N-t-Boc-2-bromoethylamine-d4

Cat. No.: B583617
CAS No.: 1250986-06-1
M. Wt: 228.122
InChI Key: TZRQZPMQUXEZMC-CQOLUAMGSA-N
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Description

Contextual Role of Protected Aminoethyl Scaffolds in Synthetic Chemistry

The ethylamine (B1201723) moiety is a fundamental structural unit present in a vast array of biologically active compounds and functional materials. In multi-step organic syntheses, it is often necessary to introduce this group onto a more complex molecular framework. However, the primary amine of an ethylamine group is nucleophilic and basic, which can lead to undesirable side reactions.

To circumvent this, chemists employ "protecting groups" that temporarily mask the amine's reactivity. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions. mdpi.com

The non-labeled parent compound, N-t-Boc-2-bromoethylamine, is a classic example of a protected aminoethyl scaffold. scbt.com It functions as a versatile bifunctional building block:

The N-Boc protected amine is inert during many synthetic transformations. sigmaaldrich.com

The bromo group at the other end of the ethyl chain serves as a good leaving group, allowing the molecule to be attached to other structures through nucleophilic substitution reactions. cymitquimica.com

This scaffold is widely used to prepare fluorinated spacers, biphenyl (B1667301) linkers, and has been integral in the synthesis of complex molecules like modified vancomycin (B549263) derivatives designed to overcome antibiotic resistance. scbt.comapolloscientific.co.uknih.gov The use of such protected scaffolds is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of intricate molecular architectures. researchgate.netresearchgate.net

Significance of Deuterium (B1214612) Labeling in Advanced Chemical Research

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in chemical and biomedical research. clearsynth.com Replacing hydrogen with deuterium in a molecule results in a compound that is chemically almost identical but has a greater mass. youtube.com This mass difference is the basis for its utility in several advanced applications:

Elucidation of Reaction Mechanisms : The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of this bond proceed more slowly. This phenomenon, known as the Kinetic Isotope Effect (KIE), allows researchers to determine whether a specific C-H bond cleavage is a rate-determining step in a reaction mechanism. nih.gov By comparing the reaction rates of deuterated and non-deuterated compounds, chemists can gain profound insights into reaction pathways. acs.orgthalesnano.com

Internal Standards for Quantitative Analysis : In analytical techniques like mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), deuterated compounds are considered the gold standard for use as internal standards. thalesnano.comscioninstruments.com An ideal internal standard behaves identically to the analyte of interest during sample extraction, processing, and ionization, but is distinguishable by the detector. scioninstruments.com A deuterated standard fulfills these criteria perfectly; it co-elutes with the non-labeled analyte but has a different mass-to-charge ratio (m/z), allowing for precise and accurate quantification by correcting for sample loss or matrix effects. lumiprobe.comclearsynth.com

Metabolic and Pharmacokinetic Studies : Introducing deuterium into drug candidates can subtly alter their metabolic profiles. acs.orgsymeres.com This is because metabolic breakdown often involves the enzymatic cleavage of C-H bonds. The stronger C-D bond can slow this process, potentially leading to improved metabolic stability and a longer half-life of the drug in the body. youtube.comsymeres.com Furthermore, deuterium-labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of molecules in biological systems. clearsynth.comthalesnano.com

Overview of N-t-Boc-2-bromoethylamine-d4 within Synthetic Methodologies

This compound merges the synthetic utility of the protected aminoethyl building block with the analytical and mechanistic advantages of deuterium labeling. The four deuterium atoms are placed on the ethyl chain, a position that is generally stable and non-exchangeable under most chemical conditions. acanthusresearch.comsigmaaldrich.com

This specific reagent is designed for syntheses where the ultimate goal is to create a more complex molecule that is isotopically labeled. The primary applications of this compound include:

Synthesis of Deuterated Internal Standards : It serves as a starting material for the synthesis of internal standards needed for quantifying drugs or metabolites that contain an ethylamine substructure. By incorporating this deuterated building block, an analytical standard can be created that precisely matches the analyte of interest, ensuring high-quality quantitative data in pharmacokinetic and clinical studies. lumiprobe.comclearsynth.com

Mechanistic Investigations : It allows for the synthesis of deuterated substrates to probe reaction mechanisms where the ethylamine portion of the molecule is involved. By observing the kinetic isotope effect, researchers can clarify the intricate steps of chemical transformations. nih.gov

In essence, this compound is not a compound used indiscriminately but is a highly specialized tool. It provides synthetic chemists with a reliable method to introduce a deuterated N-protected ethylamine fragment, thereby enabling sophisticated downstream analyses that are crucial for drug discovery, materials science, and fundamental chemical research. impurity.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQZPMQUXEZMC-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis and Derivatization of N T Boc 2 Bromoethylamine D4

Retrosynthetic Approaches to N-t-Boc-2-bromoethylamine-d4

The design of a synthetic route for this compound begins with a retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The most logical disconnections for this compound are at the amide and carbon-bromine bonds.

A primary retrosynthetic disconnection breaks the amide bond, identifying 2-bromoethylamine-d4 and di-tert-butyl dicarbonate (B1257347) (the source of the Boc group) as key precursors. Further deconstruction of 2-bromoethylamine-d4 suggests a deuterated aminoethanol (ethanolamine-d4) as a plausible starting point, which can be brominated. Alternatively, one could envision starting with a deuterated bromo-functionalized precursor and subsequently introducing the amino group. The selection of a specific pathway is often governed by the availability and cost of the deuterated starting materials.

Another critical disconnection involves the carbon-deuterium bonds themselves. This suggests that the deuterium (B1214612) atoms can be introduced early in the synthesis, for example, through the reduction of a suitable precursor like a carboxylic acid or ester using a deuterium-donating reagent such as lithium aluminum deuteride (B1239839) (LiAlD₄).

Deuterium Incorporation Strategies in Precursor Synthesis

Synthetic Routes for Deuterated Ethylamine (B1201723) Derivatives

For example, the reduction of 2-aminoacetonitrile with a powerful deuterating agent like lithium aluminum deuteride can produce ethylamine-d₄. Similarly, the reduction of glycine (B1666218) (2-aminoacetic acid) or its corresponding esters with LiAlD₄ yields 2-aminoethanol-d₄, a highly versatile intermediate for further chemical modification.

An alternative strategy is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with a deuterated ethyl halide. The subsequent removal of the phthalimide group, typically through hydrazinolysis, liberates the desired deuterated primary amine. This method is particularly advantageous when a suitable deuterated alkyl halide is readily accessible. The choice of the synthetic route is largely determined by the specific deuteration pattern required for the final product.

Control of Isotopic Purity and Regioselectivity of Deuteration

Controlling the isotopic purity and the specific location of deuterium atoms (regioselectivity) is essential in the synthesis of isotopically labeled compounds. The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterium source used. For instance, employing highly enriched lithium aluminum deuteride (e.g., >98% D) is crucial for achieving a high level of deuterium incorporation.

The regioselectivity of the deuteration is dictated by the reaction mechanism. For example, when reducing a carboxylic acid or an ester to a primary alcohol using LiAlD₄, the deuterium atoms are incorporated at the carbon atom bearing the hydroxyl group. The specific placement of deuterium can be confirmed using analytical techniques.

Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ²H NMR, and Mass Spectrometry (MS) are indispensable for verifying both the isotopic purity and the regiochemical outcome of the deuteration process. These techniques allow for the precise quantification of deuterium incorporation and confirm the location of the deuterium labels within the molecule.

N-t-Boc Protection Strategies for Aminoethyl Scaffolds

Optimization of tert-Butoxycarbonyl Group Introduction

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of an aminoethyl scaffold is a common and critical transformation in organic synthesis. The most widely used reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base, which deprotonates the amine and facilitates its nucleophilic attack on the Boc anhydride (B1165640).

The choice of base and solvent can significantly influence the reaction's outcome. Common bases include organic amines like triethylamine (B128534) (Et₃N) and N,N-diisopropylethylamine (DIPEA), or inorganic bases such as sodium hydroxide (B78521) (NaOH). The reaction can be conducted in various solvents, including dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or in a two-phase system of water and an organic solvent. Optimizing reaction parameters like temperature and reaction time is key to maximizing the yield of the desired N-Boc protected product.

Table 1: Optimization of N-t-Boc Protection of Amino Alcohols

EntrySubstrateReagentBaseSolventTemperature (°C)Yield (%)
12-AminoethanolBoc₂OEt₃NCH₂Cl₂Room Temp95
23-Amino-1-propanolBoc₂ONaOHH₂O/DioxaneRoom Temp98
34-Amino-1-butanolBoc₂ODIPEATHF0 to Room Temp92

Evaluation of Protecting Group Stability during Subsequent Transformations

The stability of the N-t-Boc group is a crucial factor during the subsequent chemical steps needed to complete the synthesis. A major advantage of the Boc group is its robustness under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments. However, it is characteristically sensitive to acidic conditions, which allows for its easy removal.

This differential stability enables the selective deprotection of the Boc group in the presence of other protecting groups that may be sensitive to different conditions. In the context of synthesizing this compound, the key subsequent transformation is the bromination of the hydroxyl group of the N-Boc protected deuterated aminoethanol precursor. This is often achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). It is vital that the bromination conditions are mild enough to not cleave the Boc group. Performing the reaction with PBr₃ in an aprotic solvent at reduced temperatures generally preserves the integrity of the N-t-Boc group.

Table 2: Stability of the N-t-Boc Protecting Group

Condition TypeReagents/SolventsStability of N-t-Boc Group
BasicNaOH, H₂OStable
NucleophilicNH₃, MeOHStable
ReductiveH₂, Pd/CStable
AcidicTrifluoroacetic Acid (TFA), CH₂Cl₂Cleaved
AcidicHydrogen Chloride (HCl), DioxaneCleaved

Post-Synthetic Purification and Isolation Techniques for this compound

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, robust purification and isolation protocols are essential to obtain the compound at the desired purity for subsequent applications. The purification strategies for the deuterated compound are analogous to those employed for its non-deuterated counterpart, primarily relying on the physicochemical differences between the target compound and the impurities. The principal techniques employed are chromatographic separation and crystallization.

Chromatographic techniques are widely utilized for the purification of N-t-Boc-2-bromoethylamine and its derivatives due to their high resolving power. Column chromatography using silica (B1680970) gel is a standard and effective method. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) and their solubility in the mobile phase.

The crude product is typically dissolved in a minimal amount of a suitable solvent and loaded onto a pre-packed silica gel column. A solvent system, or eluent, is then passed through the column to effect separation. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is common. mdpi.com The fractions are collected sequentially and analyzed for purity, often by TLC. Fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

In some syntheses, particularly those involving more complex reaction mixtures, alternative solvent systems such as dichloromethane (DCM) and methanol (B129727) (MeOH) may be employed for silica gel chromatography. ulisboa.pt Furthermore, for highly specialized applications requiring exceptional purity, High-Performance Liquid Chromatography (HPLC), particularly semi-preparative or preparative scale, can be used. preprints.orgmdpi.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water), is a powerful tool for purifying polar and non-polar compounds. rsc.org

Table 1: Exemplary Chromatographic Purification Parameters

Parameter Details Source(s)
Technique Silica Gel Column Chromatography mdpi.com
Stationary Phase Silica Gel mdpi.com
Typical Eluent Ethyl Acetate (EtOAc) in Hexane mdpi.com
Alternative Eluent Dichloromethane (DCM) : Methanol (MeOH) ulisboa.pt
Fraction Analysis Thin-Layer Chromatography (TLC) N/A

| Post-Purification | Solvent evaporation under reduced pressure | mdpi.com |

A specific protocol involves performing the synthesis reaction in a water-soluble solvent. google.com Following the reaction, water is added to the mixture to act as a crystallization solvent (or anti-solvent). The solubility of the organic product, this compound, is significantly lower in the aqueous mixture, causing it to precipitate or crystallize out of the solution. The process can be initiated or accelerated by the addition of a seed crystal of the pure compound. google.com The resulting crystals are then collected by filtration, washed with a cold mixture of the water-soluble solvent and water, and dried. google.com This method avoids the need for extraction and concentration steps, offering a simpler, safer, and more efficient operation. google.com

Recrystallization may be performed if further purification is needed. The crude crystalline solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms crystals, while impurities tend to remain in the solution. The choice of solvent is critical for successful recrystallization.

Table 2: Industrial Crystallization Protocol Summary

Step Description Purpose Source(s)
1. Reaction Medium The synthesis reaction is conducted in a water-soluble solvent. To create a homogeneous reaction environment. google.com
2. Crystallization Induction Water is added to the post-reaction solution. A seed crystal may be added. To decrease the solubility of the target compound, inducing precipitation. google.com
3. Isolation The precipitated crystals are collected via filtration. To separate the solid product from the liquid impurities. google.com
4. Washing The collected crystals are washed with a cold solvent/water mixture. To remove any residual soluble impurities from the crystal surface. google.com

| 5. Drying | The pure crystals are dried to remove residual solvent. | To obtain the final, solid, solvent-free product. | google.com |

Mechanistic Studies and Reactivity Profiles of N T Boc 2 Bromoethylamine D4

Investigation of Nucleophilic Substitution at the Brominated Center

The carbon-bromine bond in N-t-Boc-2-bromoethylamine-d4 is the primary site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. scbt.comuni-halle.de The presence of deuterium (B1214612) atoms on the carbon adjacent to the electrophilic center provides a unique opportunity to study the mechanisms of these substitution reactions in detail.

Kinetic Isotope Effect (KIE) Studies on Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rates of reactions of isotopically substituted molecules. nih.gov In the case of this compound, the deuterium atoms are not directly attached to the carbon undergoing substitution (the α-carbon), but to the adjacent β-carbon. Therefore, any observed KIE would be a secondary kinetic isotope effect.

Secondary KIEs provide insight into changes in hybridization at the reaction center during the transition state. For a nucleophilic substitution reaction, the magnitude and direction of the β-deuterium KIE can help distinguish between different mechanistic pathways, such as SN1 and SN2.

SN2 Pathway: In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The transition state involves a pentacoordinate carbon. The hybridization at the β-carbon does not change significantly, leading to a KIE value (kH/kD) that is typically very close to 1.0.

SN1 Pathway: An SN1 reaction proceeds through a carbocation intermediate. The formation of this planar carbocation from the tetrahedral starting material can lead to changes in hyperconjugation involving the C-H (or C-D) bonds on the β-carbon. This generally results in a small but significant normal KIE (kH/kD > 1), where the deuterated compound reacts slightly slower than its non-deuterated counterpart.

By precisely measuring the reaction rates of this compound against its non-deuterated isotopologue with various nucleophiles, researchers can determine the degree of SN1 versus SN2 character in the transition state.

Mechanistic Probing using Deuterium as an Isotopic Label

Beyond KIE studies, the deuterium atoms in this compound serve as stable isotopic labels, or tracers, to follow the molecule's path through complex reaction sequences. google.comumn.edu This is particularly valuable in multi-step syntheses or when studying metabolic pathways of drug candidates.

For instance, after a nucleophilic substitution reaction, the resulting product retains the d4-ethylamino moiety. This deuterated segment can be unambiguously identified using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. ingentaconnect.com This allows chemists to:

Confirm the incorporation of the ethylamine (B1201723) fragment into a larger molecule.

Distinguish between the exogenous, deuterated molecule and any endogenous, non-deuterated analogues in biological systems.

Investigate potential side reactions, such as elimination (E2) pathways, by monitoring for the formation of deuterated byproducts.

Reactivity of the Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic. researchgate.netorganic-chemistry.org This stability allows for selective reactions at the brominated center of this compound without affecting the amine. However, the reactivity of the Boc-protected amine itself is central to its utility in multi-step synthesis.

Selective N-t-Boc Deprotection Methodologies

The removal, or deprotection, of the N-t-Boc group is a critical step to liberate the free amine for subsequent transformations. This is most commonly achieved under acidic conditions. wikipedia.org The choice of deprotection reagent can be tailored to the sensitivity of other functional groups present in the molecule. rsc.org Since the deuterium atoms are remote from the Boc group, methodologies developed for standard N-Boc deprotection are directly applicable to the deuterated compound. rsc.orgnih.gov

Key methodologies include:

Strong Acids: Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is the most common method for Boc removal. acs.org Hydrochloric acid (HCl) in solvents such as methanol (B129727) or ethyl acetate (B1210297) is also widely used. wikipedia.org

Lewis Acids: In cases where strong protic acids might interfere with other functional groups, Lewis acids like aluminum chloride (AlCl3) can achieve selective cleavage of the N-Boc group. wikipedia.orgthieme-connect.com

Alternative Mild Conditions: For highly sensitive substrates, milder methods have been developed. These include using oxalyl chloride in methanol, which proceeds at room temperature, or employing thermolytic conditions where the compound is heated in a suitable solvent. acs.orgrsc.org

Table 1: Selected Methodologies for N-t-Boc Deprotection
Reagent/ConditionSolventTypical ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% TFA in DCM, Room Temp acs.org
Hydrochloric Acid (HCl)Methanol or Ethyl Acetate3-4 M HCl, Room Temp wikipedia.org
Sulfuric Acid (H₂SO₄)1,4-Dioxane10% H₂SO₄, 8-10 °C thieme-connect.com
Oxalyl ChlorideMethanolRoom Temp, 1-4 h nih.gov
Aluminum Chloride (AlCl₃)Dichloromethane (DCM)Room Temp thieme-connect.com
ThermolysisHigh-boiling solvent (e.g., Toluene)Heating (e.g., >150 °C) acs.org

Transformation of the Amine Moiety in the Presence of N-t-Boc

While deprotection is common, the N-t-Boc group can also be directly transformed into other functionalities. This approach avoids a separate deprotection step and can be highly efficient. For example, N-Boc protected amines can be converted into amides or ureas through in situ generation of reactive intermediates. organic-chemistry.orgrsc.org A one-pot procedure for amidation involves reacting the N-Boc amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to form an isocyanate intermediate, which is then trapped by a Grignard reagent to yield the desired amide. rsc.org This strategy could be applied to this compound after the bromide has been substituted, allowing for the synthesis of complex, deuterated amide-containing structures.

Regioselective and Stereoselective Transformations Involving the Deuterated Scaffold

The true synthetic power of this compound is realized when it is used as a deuterated building block in the construction of complex molecular architectures with high degrees of regioselectivity and stereoselectivity. ingentaconnect.comehu.es

Regioselectivity refers to the control over which position in a molecule reacts. In syntheses involving this compound, the initial reaction is almost always a regioselective nucleophilic attack at the primary carbon bearing the bromine atom, as it is the most electrophilic site. Following this initial substitution and subsequent deprotection of the amine, the newly liberated amino group can then be used for further regioselective reactions, such as acylation or alkylation. The deuterium labeling is crucial for confirming that the desired regioisomer has been formed and for tracking the scaffold in subsequent biological or mechanistic assays. mdpi.comchemrxiv.orgrsc.org

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is a cornerstone of modern organic synthesis. While this compound is achiral, it can be used in reactions that create new stereocenters. For example, the deprotected d4-amino group can be reacted with a chiral electrophile or in the presence of a chiral catalyst to produce a single enantiomer or diastereomer of a more complex product. chinesechemsoc.orgacs.org The presence of the deuterium-labeled scaffold can be advantageous for the structural analysis of these chiral products using advanced NMR techniques.

Advanced Applications of N T Boc 2 Bromoethylamine D4 in Synthetic Chemistry

Utilization as a Building Block for Complex Deuterated Molecules

The primary utility of N-t-Boc-2-bromoethylamine-d4 lies in its function as a precursor for constructing more complex molecules containing a stable isotopic label. impurity.com The compound is designed for synthetic transformations where the bromo group acts as an electrophilic site for nucleophilic substitution, while the Boc-protected amine remains inert. Subsequent removal of the acid-labile Boc group reveals a primary amine, which can undergo further reactions. This dual functionality allows for the sequential and controlled introduction of the deuterated ethylamine (B1201723) unit.

A principal application of this compound is the synthesis of isotopically labeled primary amines and their corresponding amide derivatives. The synthesis strategy typically involves an initial Sₙ2 reaction where a nucleophile displaces the bromide. For example, phenols can react under basic conditions to form an ether linkage. Following this coupling, the Boc protecting group is removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free primary amine-d4. acs.orgtandfonline.com

These deuterated primary amines are valuable intermediates. They can be the final target molecule or can be further derivatized. For instance, acylation of the newly formed amine with a carboxylic acid or its activated derivative (like an acyl chloride or NHS ester) produces a stable, deuterated amide. nih.gov This methodology has been applied in the synthesis of complex molecules, including derivatives of glycopeptide antibiotics and receptor agonists, where the deuterated tag is required for metabolic or analytical studies. acs.orgnih.gov

The versatility of this compound allows its incorporation into a wide variety of molecular architectures. Its non-deuterated counterpart has been successfully used to synthesize complex structures such as porphyrin-oligonucleotide hybrids, where it forms part of the linker connecting the two moieties. rsc.org Similarly, it has been used to build pharmacologically relevant scaffolds, including 5-HT₁ₐ receptor agonists and antagonists for NMDA receptors. acs.orgnih.gov

By substituting the standard reagent with this compound, chemists can produce deuterated versions of these complex scaffolds. The process often involves nucleophilic substitution reactions with heteroatoms (oxygen, nitrogen, or sulfur) within the parent scaffold to attach the bromoethylamine-d4 unit. nih.gov This approach enables the creation of labeled versions of bioactive molecules, which are essential tools for drug metabolism and pharmacokinetic (DMPK) studies.

Biochemical research often relies on probes to study biological processes, track molecules in living systems, or quantify interactions. This compound serves as a key precursor in creating isotopically labeled versions of these probes. For instance, the non-deuterated analogue is used to synthesize fluorescent probes by linking it to a fluorophore on one end and a biologically active molecule, such as pterostilbene, on the other. tandfonline.com

Using the d4-labeled building block allows for the synthesis of a heavy version of the probe. This labeled probe can be used alongside its non-labeled counterpart in mass spectrometry-based experiments. It can function as an internal standard for accurate quantification of the probe's uptake and distribution in cells or tissues, or it can be used to study the probe's metabolic fate, as the deuterium (B1214612) label helps distinguish the probe and its metabolites from endogenous molecules. tandfonline.com

Incorporation into Structurally Diverse Organic Scaffolds

Role in the Development of Labeled Analytical Standards

The development and validation of robust analytical methods are critical in many scientific fields, particularly in pharmaceutical sciences and clinical diagnostics. Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest. this compound is a valuable starting material for the custom synthesis of these essential analytical standards. impurity.com

In quantitative analysis, especially using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is added at a known concentration to all samples, including calibration standards and unknown samples. Its purpose is to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard is ideal because it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer's source, but is distinguished by its higher mass.

This compound can be used to synthesize the deuterated analogue of a target drug or metabolite. This deuterated standard is then used to build the calibration curve and for the precise quantification of the unlabeled analyte in complex biological matrices like plasma or tissue homogenates. This approach significantly improves the accuracy and precision of the quantitative method.

Analytical Validation ParameterRole of Stable Isotope Labeled Standard (Synthesized from this compound)
Accuracy Improves accuracy by correcting for matrix effects and variations in sample recovery. researchgate.netiosrphr.org
Precision Enhances precision (repeatability and reproducibility) by normalizing for random variations in the analytical process. europa.eu
Linearity Helps establish a reliable linear response relationship between analyte concentration and instrument signal. europa.eu
Limit of Quantitation (LOQ) Facilitates the accurate determination of the lowest concentration that can be reliably measured. europa.eu

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. researchgate.netdemarcheiso17025.com Method validation assesses several key parameters, including accuracy, precision, selectivity, linearity, range, and limits of detection and quantitation. iosrphr.orgeuropa.eu

The use of a stable isotope-labeled internal standard, synthesized via this compound, is integral to this process. During validation, the internal standard is used to demonstrate the method's robustness and reliability across different concentrations and under various conditions. europa.eu It is particularly crucial for validating bioanalytical methods intended to support clinical trials, where regulatory bodies require stringent proof of method performance. The internal standard ensures that the measurements are accurate and reproducible, providing confidence in the final reported concentrations of a drug or its metabolites. demarcheiso17025.com

Calibration and Internal Standard Applications in Quantitative Analysis

This compound in Multi-Component and Cascade Reactions

This compound is a valuable reagent for constructing complex molecular architectures, including various heterocyclic systems, through multi-component and cascade reactions. Its bifunctional nature, possessing both a nucleophilic amine (protected as a Boc-carbamate) and an electrophilic bromoethyl group, allows for sequential bond-forming events from a single building block.

One of the primary applications of this reagent is in the synthesis of piperazine (B1678402) derivatives. sci-hub.se In a typical cascade process, a primary or secondary amine can be alkylated with this compound. The resulting intermediate, after deprotection of the Boc group, can undergo an intramolecular cyclization or be used in a subsequent intermolecular reaction to form the piperazine ring. This strategy has been employed in the synthesis of precursors for pharmacologically active agents. sci-hub.se The use of this compound in these syntheses is particularly advantageous as it prevents side reactions often encountered with more reactive reagents like N-(2-bromoethyl)phthalimide, such as the cleavage of ester groups during hydrazinolysis. sci-hub.se

While direct participation in classical named multi-component reactions like the Ugi or Passerini reaction is not prominently reported, this compound can be incorporated into multi-step, one-pot procedures that function as multi-component reactions. For instance, the synthesis of dendrimers has been shown to utilize its non-deuterated analogue in a sequential etherification and subsequent deprotection to build up the dendritic structure in a controlled manner. ethernet.edu.et

The following table summarizes representative cascade reactions involving the non-deuterated analogue, which are applicable to this compound.

Reaction Type Reactants Key Intermediates Final Product Reference
Piperazine SynthesisSubstituted Phenylpiperazine, N-t-Boc-2-bromoethylamineN-Alkylated PiperazineSubstituted (2-aminoethyl)piperazine sci-hub.se
Fused Imidazo[1,2-a]heterocycle SynthesisIsocyanide, Aldehyde, 2-Aminoazine, N-t-Boc-2-bromoethylamineImidazo[1,2-a]heterocycle with a free amineN-alkylated Imidazo[1,2-a]heterocycle uantwerpen.be
Dendrimer SynthesisPhenolic Core, N-t-Boc-2-bromoethylamineBoc-protected EtherDeprotected Amino-functionalized Dendrimer ethernet.edu.et

Diversification Strategies for the this compound Scaffold

The this compound scaffold offers significant opportunities for molecular diversification, primarily revolving around the post-synthetic modification of the amine functionality after its incorporation into a larger molecule and subsequent deprotection. The Boc (tert-butoxycarbonyl) group is stable under a variety of reaction conditions, yet it can be readily removed with acid, unmasking a primary amine that serves as a handle for further functionalization. researchgate.netorganic-chemistry.org

A common strategy involves the initial alkylation of a substrate with this compound to introduce the protected aminoethyl-d4 moiety. nih.gov Following this, the Boc group is cleaved, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield a primary amine. nih.govmdpi.com This newly exposed amine can then be subjected to a wide array of chemical transformations to generate a library of analogues.

Key diversification reactions include:

Acylation: The amine can be acylated with various acid chlorides or activated carboxylic acids to form a diverse range of amides. This is a common strategy in medicinal chemistry to probe structure-activity relationships. nih.govmdpi.com

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to secondary and tertiary amines with a wide variety of substituents. mdpi.com

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, another important functional group in drug discovery. nih.gov

Alkylation: Further alkylation of the amine can lead to the synthesis of more complex polyamine structures or introduce specific alkyl groups. acs.org

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can generate urea or thiourea derivatives, respectively, which are often explored for their biological activities. rsc.org

An example of this diversification strategy is seen in the synthesis of novel inhibitors for therapeutic targets, where a core molecule is first functionalized with the N-t-Boc-2-aminoethyl-d4 group. After deprotection, the resulting amine is then coupled with various carboxylic acids to produce a library of amide derivatives for biological screening. nih.gov Similarly, in the development of PROTACs (Proteolysis Targeting Chimeras), the amino group can serve as an attachment point for linkers connected to an E3 ligase ligand. researchgate.net

The table below illustrates some of the common post-synthetic modifications applied to scaffolds derived from N-t-Boc-2-bromoethylamine.

Initial Scaffold Deprotection Reagent Diversification Reaction Functional Group Introduced Reference
N-Boc-2-(Phenoxy)ethylamine-d4Trifluoroacetic Acid (TFA)Acylation with Acid ChlorideAmide nih.gov
N-Boc-2-(Phenoxy)ethylamine-d4Trifluoroacetic Acid (TFA)Sulfonylation with Sulfonyl ChlorideSulfonamide nih.gov
N-Boc-2-(heterocyclyl)ethylamine-d4Trifluoroacetic Acid (TFA)Reductive Amination with AldehydeSecondary Amine mdpi.com
N-Boc-2-(alkylamino)ethylamine-d4Hydrochloric Acid (HCl)Alkylation with Alkyl HalideTertiary Amine acs.org

Spectroscopic and Advanced Analytical Methodologies for Characterizing N T Boc 2 Bromoethylamine D4

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the characterization of N-t-Boc-2-bromoethylamine-d4, providing detailed information about the atomic arrangement and isotopic purity.

Deuterium (B1214612) (2H) NMR Spectroscopy for Isotopic Purity and Site Analysis

Deuterium (²H) NMR spectroscopy is a direct and powerful tool for verifying the presence and location of deuterium atoms within the this compound molecule. This technique is highly specific to the deuterium nucleus, offering a clear window into the success of the isotopic labeling process. By analyzing the ²H NMR spectrum, researchers can confirm that the deuterium atoms are located on the ethylamine (B1201723) backbone, as intended by the "d4" designation. The chemical shift of the deuterium signal provides information about the electronic environment of the deuterium atoms, confirming their attachment to the carbon atoms adjacent to the nitrogen and bromine. Furthermore, the integration of the ²H NMR signal allows for the quantification of the deuterium content, thereby establishing the isotopic purity of the compound.

Proton (1H) NMR Spectroscopy with Deuterium Decoupling and Chemical Shift Analysis

Proton (¹H) NMR spectroscopy is instrumental in further confirming the structure of this compound. In a standard ¹H NMR spectrum of a non-deuterated sample, one would expect to see signals corresponding to the protons on the ethylamine chain and the t-Boc protecting group. However, for the d4 isotopologue, the signals corresponding to the ethylamine protons are expected to be absent or significantly reduced in intensity, directly confirming the successful substitution of hydrogen with deuterium.

To enhance the clarity of the remaining proton signals, deuterium decoupling techniques can be employed. This removes the coupling between any residual protons and the adjacent deuterium nuclei, resulting in sharper, singlet-like peaks for the protons of the t-Boc group. The chemical shifts of these remaining proton signals are then analyzed to ensure they are consistent with the expected electronic environment of the N-t-Boc-2-bromoethylamine structure.

Proton (¹H) NMR Data
Assignment Chemical Shift (ppm)
(CH₃)₃C-~1.44
-NH-~4.9 (broad)
-CH₂-ND₂Absent/Reduced
Br-CH₂-Absent/Reduced

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (13C) NMR Spectroscopy for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure.

A key feature in the ¹³C NMR spectrum of this compound is the coupling between the carbon atoms of the ethylamine backbone and the attached deuterium atoms (C-D coupling). This coupling results in a splitting of the carbon signals into multiplets, providing definitive evidence for the location of the deuterium labels. The absence of significant signals corresponding to carbons bonded to protons in the ethylamine portion of the molecule further validates the high level of deuteration.

Carbon-13 (¹³C) NMR Data
Assignment Chemical Shift (ppm)
(CH₃)₃C -~28.3
-C (O)-~155.8
-C D₂-ND₂~40-45 (multiplet due to C-D coupling)
Br-C D₂-~30-35 (multiplet due to C-D coupling)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high level of accuracy allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound, the experimentally measured mass will be compared to the theoretical mass calculated for the formula C₆H₉D₄Br¹⁵NO₂. The close agreement between the experimental and theoretical masses serves as strong evidence for the correct elemental composition.

Furthermore, HRMS is crucial for analyzing the isotopic pattern of the molecule. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion, with two peaks of roughly equal intensity separated by two mass units. The "d4" designation adds four additional mass units compared to the non-deuterated analogue, and the high resolution of the instrument allows for the clear observation of this mass shift, confirming the incorporation of four deuterium atoms.

HRMS Data
Formula C₆H₉D₄⁷⁹BrNO₂
Calculated m/z 229.0510
Formula C₆H₉D₄⁸¹BrNO₂
Calculated m/z 231.0490

Note: The calculated m/z values are for the protonated molecule [M+H]⁺ and may vary depending on the ionization method used.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is employed to further probe the structure of this compound by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its connectivity.

For this compound, key fragmentation pathways would include the loss of the t-Boc group, the loss of a bromine radical, and cleavage of the carbon-carbon bond in the ethylamine chain. The masses of the resulting fragment ions will be shifted by four mass units compared to the non-deuterated compound, providing further confirmation of the location of the deuterium labels. For instance, a fragment corresponding to the loss of the bromine atom would still contain the four deuterium atoms, and its mass would reflect this. By carefully analyzing the MS/MS spectrum, the structural integrity of this compound can be unequivocally confirmed.

Hyphenated Techniques (GC-MS, LC-MS) for Purity Assessment and Trace Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of isotopically labeled compounds like this compound. ajpaonline.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for confirming chemical identity, assessing purity, and determining isotopic enrichment. ajpaonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capability of gas chromatography with the detection power of mass spectrometry. The GC component separates volatile and thermally stable compounds from a mixture, while the MS component fragments the eluted compounds and sorts the ions by their mass-to-charge ratio. For this compound, GC-MS serves two primary purposes. First, it separates the deuterated compound from any non-volatile impurities or byproducts from the synthesis. Second, the mass spectrometer provides a mass spectrum that confirms the molecular weight, which is expected to be approximately 228.12 g/mol , and reveals the isotopic distribution. pharmaffiliates.com This is crucial for verifying the incorporation of the four deuterium atoms and for quantifying the isotopic purity. ajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is highly effective for analyzing less volatile or thermally labile compounds. researchgate.net High-Performance Liquid Chromatography (HPLC) is used to separate the compound of interest from impurities. almacgroup.com The eluent from the HPLC column is then introduced into a mass spectrometer, often using an electrospray ionization (ESI) source. rsc.org

Accurate mass LC-MS is particularly useful for determining isotopic purity. almacgroup.com By achieving high mass accuracy and baseline resolution between isotopes, this method allows for the precise quantification of the labeled compound's composition. almacgroup.com The LC separation first ensures that the peak of interest is free from co-eluting chemical impurities. almacgroup.com The high-resolution mass spectrum then allows for the deconvolution of the isotopic cluster, distinguishing the fully labeled [d4] species from naturally occurring isotopes and from any residual, incompletely deuterated [d1, d2, d3] or unlabeled [d0] species. almacgroup.comrsc.org This method provides a robust assessment of both chemical and isotopic purity in a single analysis. almacgroup.com

Table 1: Hyphenated Techniques for this compound Analysis

TechniquePurposeKey Information ObtainedTypical Setup
GC-MSPurity assessment, identity confirmation, isotopic analysisChemical purity, molecular weight confirmation, isotopic distributionGC with capillary column (e.g., DB-5), Electron Ionization (EI) source, Quadrupole or TOF mass analyzer
LC-MSPurity assessment, trace analysis, isotopic enrichmentChemical purity, detection of non-volatile impurities, precise isotopic purity quantificationHPLC/UHPLC (e.g., C18 column), ESI source, Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution almacgroup.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a molecule. These methods are particularly sensitive to isotopic substitution. aip.orgosti.gov

For this compound, IR and Raman spectra would show characteristic absorption bands corresponding to the various functional groups: the N-H bond of the carbamate, the C=O of the Boc group, and C-N, C-O, and C-Br bonds. nih.gov The most significant feature, however, arises from the replacement of hydrogen with deuterium on the ethylamine backbone.

A study on related deuterated ethylamine analogs using Raman spectroscopy identified distinct isotopic shifts for various vibrational modes, allowing for clear identification of these modes. aip.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies for the molecule, which are then compared with experimental IR and Raman spectra for a complete vibrational assignment. nih.gov

Spectroscopic Signatures of Deuterium Incorporation

The substitution of hydrogen (¹H) with deuterium (²H or D) has a pronounced effect on the vibrational frequencies of a molecule, known as the kinetic isotope effect. Because deuterium has approximately twice the mass of hydrogen, the vibrational frequency of a bond involving deuterium is significantly lower than that of the corresponding bond with hydrogen. nih.gov

The most prominent spectroscopic signature of deuterium incorporation in this compound is the appearance of carbon-deuterium (C-D) stretching vibrations. These bands are found in a region of the spectrum that is typically "silent" for biological or organic molecules. d-nb.info

C-H Stretching: Typically observed in the 2800–3000 cm⁻¹ region of the IR and Raman spectra.

C-D Stretching: Appears at a lower frequency, generally in the 2050–2300 cm⁻¹ range. acs.org

This shift into a clear spectral window allows for unambiguous confirmation of deuteration and can be used for quantitative purposes. d-nb.info The detection of a strong signal in this "silent region" provides direct evidence of successful deuterium labeling, and the absence of significant peaks in the C-H stretching region would indicate high isotopic enrichment. d-nb.infoacs.org

Table 2: Spectroscopic Signatures of Deuterium Incorporation (C-H vs. C-D Vibrations)

Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance
C-H Stretch2800 - 3000Characteristic of unlabeled or partially labeled molecules.
C-D Stretch2050 - 2300Key signature of deuterium incorporation, appears in a "silent" spectral region. d-nb.infoacs.org

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a fundamental technique for separating and purifying compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for assessing chemical purity and performing quantitative analysis. rsc.orgsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a primary method for determining the purity of this compound. researchgate.net It is particularly effective for separating the target compound from non-volatile synthetic precursors, reagents, or byproducts.

A typical approach would involve reverse-phase HPLC (RP-HPLC). The methodology would be developed to ensure adequate separation of the main compound peak from any potential impurities.

Stationary Phase: A C18 or C8 silica-based column is commonly used for compounds with this polarity.

Mobile Phase: A gradient elution system using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. nih.gov

Detection: A UV detector can be used, as the Boc-carbamate group provides some UV absorbance. However, for more universal detection and to avoid issues with compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. researchgate.net As discussed previously, coupling the HPLC to a mass spectrometer (LC-MS) provides the most comprehensive data. researchgate.netalmacgroup.com

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Methodologies

Gas chromatography is a well-established method for the purity analysis of volatile compounds. The non-deuterated analogue, N-t-Boc-2-bromoethylamine, is routinely analyzed by GC, with purities of ≥97.0% reported. sigmaaldrich.com This confirms the suitability of the technique for the deuterated version as well.

The compound must be thermally stable and sufficiently volatile for GC analysis. Given its molecular weight and structure, this compound is amenable to GC.

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely provide good separation.

Detector: A Flame Ionization Detector (FID) is standard for quantitative analysis of organic compounds, offering a wide linear range and high sensitivity. For identity confirmation, a GC system would be coupled to a mass spectrometer (GC-MS).

Purity Assessment: Similar to HPLC, the chemical purity is determined by comparing the area of the product peak to the total peak area in the chromatogram. thermofisher.com

Table 3: Chromatographic Methods for Purity Analysis

TechniqueTypical ColumnTypical Mobile Phase/Carrier GasCommon DetectorPurpose
HPLCReverse Phase (C18, C8)Acetonitrile/Water GradientUV, ELSD, CAD, MSChemical purity, separation from non-volatile impurities. researchgate.net
GCCapillary (e.g., 5% phenyl-methylpolysiloxane)Inert Gas (Helium, Nitrogen)FID, MSChemical purity, assay of volatile components. sigmaaldrich.com

Computational and Theoretical Investigations of N T Boc 2 Bromoethylamine D4

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For N-t-Boc-2-bromoethylamine-d4, these methods can elucidate its electronic distribution, orbital energies, and reactive sites, providing a foundation for predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.org For this compound, DFT calculations would typically be employed to determine its optimized three-dimensional geometry, bond lengths, bond angles, and electronic properties such as dipole moment and partial atomic charges. These calculations provide a static, time-averaged picture of the molecule in its lowest energy state. The presence of the electron-withdrawing bromine atom and the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the molecule's charge distribution and geometry.

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyCalculated Value (Exemplary)Significance
C-Br Bond Length~1.98 ÅIndicates a polar, relatively weak bond susceptible to cleavage.
C-N Bond Length~1.47 ÅTypical single bond length for an amine.
N-C-C-Br Dihedral Angle~180° (anti-conformation)Represents one of the stable conformers of the molecule.
Dipole Moment~2.5 DReflects the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Partial Charge on Cα (adjacent to Br)Slightly positive (δ+)Identifies the primary electrophilic site for nucleophilic attack.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy and location of these orbitals indicate where the molecule is most likely to accept or donate electrons.

LUMO : For this compound, the LUMO is expected to be predominantly located along the C-Br bond, specifically in the σ* (antibonding) orbital. A low-lying LUMO energy suggests that the molecule is a good electron acceptor at this site, making the α-carbon highly susceptible to nucleophilic attack, which is characteristic of an Sₙ2 reaction mechanism.

HOMO : The HOMO is likely to be centered on the lone pair electrons of the bromine and nitrogen atoms. The energy of the HOMO relates to the molecule's ability to act as an electron donor or nucleophile.

Table 2: Illustrative Frontier Molecular Orbital (HOMO-LUMO) Data

OrbitalCalculated Energy (Exemplary)Primary LocationPredicted Reactivity
HOMO-7.5 eVLone pairs on Br and N atomsSite of electron donation (nucleophilicity).
LUMO+0.5 eVC-Br σ* antibonding orbitalSite of electron acceptance (electrophilicity).
HOMO-LUMO Gap8.0 eV-Indicates high kinetic stability.

Density Functional Theory (DFT) Studies

Conformational Analysis and Molecular Dynamics Simulations

The flexible ethylamine (B1201723) backbone of this compound allows for rotation around its C-C and C-N single bonds, leading to various spatial arrangements known as conformations. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify the most stable conformers and the energy barriers between them. The anti conformation (with the N and Br atoms farthest apart) and gauche conformations are expected to be the most significant.

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of the molecule over time, providing insight into its conformational flexibility, solvent interactions, and the average populations of different conformers in solution.

Table 3: Calculated Relative Energies of Conformers (Illustrative)

ConformerDihedral Angle (N-C-C-Br)Relative Energy (kcal/mol)Predicted Population at 298 K
Anti~180°0.00 (most stable)~70%
Gauche~60°+0.8~30%

Prediction of Spectroscopic Parameters via Computational Models

Computational models are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. For an isotopically labeled compound like this compound, this is particularly useful for verifying the precise location of the deuterium (B1214612) atoms. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy. The deuterium labeling on the ethylamine chain would cause predictable changes in both the NMR and IR spectra compared to the non-deuterated analogue.

Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative)

SpectroscopyParameterPredicted ValueExpected Experimental Value
¹³C NMRChemical Shift of CD₂-Br~30 ppmMultiplet (due to C-D coupling), slightly shifted from non-deuterated
¹H NMRSignal for CD₂ protonsAbsentAbsent or very low intensity
IR SpectroscopyC-D Stretch Frequency~2100-2250 cm⁻¹Strong absorption in this region, absent in the non-deuterated spectrum
IR SpectroscopyC-H Stretch Frequency~2850-3000 cm⁻¹Reduced intensity compared to non-deuterated spectrum

Modeling of Reaction Mechanisms and Transition State Geometries

N-t-Boc-2-bromoethylamine is a versatile building block used in reactions that typically involve nucleophilic substitution at the carbon bearing the bromine atom. scbt.commdpi.com Computational chemistry provides powerful tools to model the detailed pathways of these reactions. For derivatives of bromoethylamine, two primary competing reaction pathways are often considered:

Intermolecular Nucleophilic Substitution : An external nucleophile attacks the electrophilic carbon, displacing the bromide ion in a classic Sₙ2 reaction.

Intramolecular Cyclization : The nitrogen atom acts as an internal nucleophile, attacking the adjacent carbon to displace bromide and form a strained, three-membered aziridinium (B1262131) cation intermediate. msu.edu

Theoretical calculations can map the potential energy surface for these reactions, allowing for the identification of transition state structures and the calculation of activation energy barriers. msu.eduresearchgate.net Comparing these barriers reveals which pathway is kinetically favored under different conditions (e.g., gas phase vs. solvent). msu.edu For instance, studies on the parent bromoethylamine show that intermolecular attack by a thiol-containing nucleophile is generally favored over intramolecular cyclization. msu.eduresearchgate.net The bulky Boc group on this compound would likely further disfavor the intramolecular pathway due to steric hindrance. The deuterium labeling would be expected to have a minor secondary kinetic isotope effect on the reaction rates.

Table 5: Illustrative Calculated Activation Barriers for Competing Pathways

Reaction PathwaySystem ConditionsCalculated Activation Barrier (kcal/mol)Implication
Intermolecular Sₙ2 (with R-S⁻)In Polar Solvent~15Kinetically favored pathway with a strong external nucleophile. msu.edu
Intramolecular CyclizationIn Polar Solvent~25Higher energy barrier, less likely to occur. msu.edu

The geometry of the Sₙ2 transition state can also be precisely characterized, typically showing a trigonal bipyramidal carbon center where the incoming nucleophile and the outgoing bromide leaving group are in apical positions, 180° apart. msu.edu

Future Perspectives and Emerging Research Avenues for N T Boc 2 Bromoethylamine D4

Q & A

Q. What are the standard synthetic routes for N-t-Boc-2-bromoethylamine-d4, and how do reaction conditions influence yield?

The synthesis typically involves Boc protection of a brominated phenethylamine precursor. Key methods include:

  • Route 1 : Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) using K₂CO₃ as a base, achieving quantitative yields under mild conditions .
  • Route 2 : Use of triethylamine (TEA) in methanol under reflux, yielding 97% product after 2 hours .
  • Route 3 : DMF as a solvent at 50°C with TEA, enabling rapid reaction completion (~15 minutes) . Methodological Insight: Solvent polarity (e.g., DCM vs. methanol) and base strength (K₂CO₃ vs. TEA) critically affect reaction kinetics and purity.

Q. How can the purity and structural integrity of this compound be characterized?

  • NMR : Confirm deuterium incorporation (¹H NMR absence of specific protons) and Boc group integrity (¹³C NMR at ~155 ppm for carbonyl).
  • Mass Spectrometry (MS) : Look for [M+NH₄]⁺ peaks (e.g., m/z 319 for non-deuterated analogs) .
  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities like unreacted amine or brominated byproducts .

Q. What safety protocols are essential for handling brominated amines like this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TEA, DMF).
  • Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste .

Q. What is the role of deuterium in modifying the compound’s reactivity or stability?

Deuterium isotopic effects (e.g., kinetic isotope effects) can slow reaction rates in subsequent transformations (e.g., SN2 substitutions) and enhance metabolic stability in biological studies. Use high-resolution MS to verify deuterium retention .

Q. How can common impurities (e.g., de-Boc products or bromination byproducts) be identified and mitigated?

  • LC-MS/MS : Detect deprotected amines (m/z ~214) or dibrominated species.
  • Optimized Workup : Use aqueous NaHCO₃ washes to remove unreacted (Boc)₂O and silica gel chromatography for purification .

Advanced Research Questions

Q. How can synthetic conditions be optimized to minimize byproducts in large-scale preparations?

  • Design of Experiments (DOE) : Systematically vary solvent (polar vs. non-polar), base stoichiometry (1–2 eq.), and temperature (20–50°C) to identify ideal parameters.
  • Inert Atmosphere : Argon or nitrogen reduces oxidative side reactions, critical for brominated intermediates .

Q. How can contradictions in reported synthetic yields (e.g., 97% vs. 85%) be resolved?

  • Controlled Replication : Repeat reactions under identical conditions (solvent, base, temperature) from conflicting studies.
  • Byproduct Analysis : Use GC-MS or ¹H NMR to quantify unreacted starting materials or intermediates, linking yield discrepancies to purification efficiency .

Q. What mechanistic insights explain the Boc protection efficiency under varying conditions?

  • Nucleophilic Attack : The amine attacks (Boc)₂O’s electrophilic carbonyl, with TEA or K₂CO₃ scavenging HBr. Polar aprotic solvents (DMF) stabilize transition states, accelerating the reaction .
  • Isotopic Effects : Deuterium at the ethylamine position may slightly hinder deprotonation steps, requiring adjusted base stoichiometry.

Q. How can computational modeling predict reactivity in downstream applications (e.g., cross-coupling reactions)?

  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings to evaluate bromine’s leaving-group ability.
  • Solvent Parameters : Simulate solvent effects (e.g., DCM vs. THF) on reaction activation energy .

Q. What strategies enable the compound’s use in multi-step syntheses (e.g., peptide conjugates or radiopharmaceuticals)?

  • Boc Deprotection : Use TFA in DCM to regenerate the amine without cleaving deuterium labels.
  • Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the bromine site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.